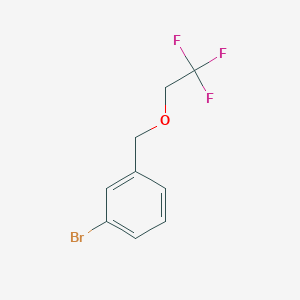

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene

Description

Properties

IUPAC Name |

1-bromo-3-(2,2,2-trifluoroethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c10-8-3-1-2-7(4-8)5-14-6-9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYHGRNOMHKQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Applications of Meta-Substituted Trifluoroethoxy Benzene Intermediates

Topic: Applications of Meta-Substituted Trifluoroethoxy Benzene Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

The strategic incorporation of fluorine into small molecule drugs is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the 2,2,2-trifluoroethoxy group (

This guide focuses specifically on meta-substituted trifluoroethoxy benzene intermediates . Unlike para-substituted analogs often used for simple lipophilic capping, meta-substituted variants serve as versatile scaffolds that influence metabolic stability, conformation, and electronic tuning of the aromatic core. This document outlines the physicochemical rationale, industrial synthesis protocols, and pharmaceutical applications of these intermediates, with a specific focus on the synthesis of Class Ic antiarrhythmics.

The Fluorine Effect: Structural & Physicochemical Rationale

Bioisosterism and Metabolic Stability

The trifluoroethoxy group offers a unique balance of steric and electronic properties.

-

Metabolic Blockade: The C–F bond strength (approx. 116 kcal/mol) and the electron-withdrawing nature of the

group render the adjacent methylene ( -

Lipophilicity Modulation: The group increases

values, enhancing membrane permeability without the extreme hydrophobicity associated with longer perfluoroalkyl chains. -

Electronic Tuning:

-

Hammett Constant (

): The trifluoroethoxy group is electron-withdrawing by induction (

-

Comparison of Ether Substituents

| Property | Methoxy ( | Trifluoromethoxy ( | 2,2,2-Trifluoroethoxy ( |

| Electronic Effect | Strong Donor | Strong Withdrawing | Weak Withdrawing / Donor |

| Metabolic Stability | Low (O-demethylation) | High | High |

| Lipophilicity ( | -0.02 | +1.04 | +0.6 to +0.8 |

| H-Bond Acceptor | Strong | Weak | Moderate |

Strategic Synthesis Pathways

Synthesizing meta-substituted trifluoroethoxy benzenes requires navigating the deactivated nature of the ring if starting from fluoro-benzenes, or utilizing transition metal catalysis if starting from halo-benzenes.

Pathway A: Nucleophilic Aromatic Substitution ( )

This method is effective only when the benzene ring possesses strong electron-withdrawing groups (EWG) like

-

Substrate: 3-fluoro-4-nitrobenzene (to yield meta-substitution relative to other handles).

-

Reagent: Sodium 2,2,2-trifluoroethanolate (NaOTFE), generated in situ using NaH and TFE.

-

Limitation: Not suitable for unactivated aryl halides.

Pathway B: Copper-Catalyzed Ullmann Coupling (Industrial Standard)

For unactivated systems (e.g., 1,3-dibromobenzene or 3-bromoanisole), copper catalysis is the preferred route. This method allows for the direct installation of the trifluoroethoxy group.

Protocol 1: Synthesis of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

-

Reagents: 1,3-Dibromobenzene, 2,2,2-Trifluoroethanol (TFE),

, CuI (10 mol%), 1,10-Phenanthroline (20 mol%). -

Conditions: Toluene,

, 24 h. -

Mechanism: Oxidative addition of Cu(I) to the aryl bromide, ligand exchange with TFE, and reductive elimination.

Pathway C: Alkylation of Phenols

Ideal for laboratory-scale synthesis when the corresponding phenol is available.

-

Reagents: 3-Hydroxybenzoic acid esters + 2,2,2-Trifluoroethyl triflate (or tosylate).

-

Base:

or -

Note: Trifluoroethyl iodide is less reactive; triflates are preferred for high yields.

Visualization: Synthesis Workflows

The following diagram illustrates the two primary routes to access the critical 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid intermediate used in Flecainide synthesis.

Figure 1: Industrial and Laboratory Routes to the Flecainide Precursor. Note the convergent synthesis towards the benzoic acid intermediate.

Pharmaceutical Application: The Flecainide Case Study

Flecainide Acetate (Class Ic antiarrhythmic) is the quintessential example of a drug utilizing a meta-substituted trifluoroethoxy benzene scaffold.

Structural Analysis

-

Chemical Name:

-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.[1] -

Substitution Pattern: The benzamide core features two trifluoroethoxy groups. Relative to the amide "head," the ether at position 5 is in the meta position.

-

Function: The fluorinated ethers prevent rapid metabolic degradation while maintaining sufficient lipophilicity to block cardiac sodium channels (Nav1.5).

Synthesis of the Meta-Intermediate

The core challenge is synthesizing 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid .

Experimental Protocol (Optimized Industrial Route):

-

Ether Formation:

-

Charge a reactor with DMF (10 Vol), 1,4-dibromobenzene (1.0 eq), and sodium 2,2,2-trifluoroethanolate (2.5 eq, pre-formed from TFE and NaH).

-

Add CuI (0.05 eq) and heat to

for 12 hours. -

Checkpoint: Monitor disappearance of dibromide via HPLC.

-

Workup: Quench with water, extract with toluene. Yield: >90% of 1,4-bis(2,2,2-trifluoroethoxy)benzene.[1][2]

-

-

Acylation (Friedel-Crafts):

-

React the diether with acetyl chloride (1.2 eq) and

(1.5 eq) in DCM at -

The directing effects of the two ether groups promote substitution at the position ortho to one and meta to the other, yielding 2,5-bis(trifluoroethoxy)acetophenone.

-

-

Oxidation:

-

Treat the acetophenone with sodium hypochlorite (NaOCl) solution (Haloform reaction) to yield the target benzoic acid.

-

Emerging Applications & Agrochemicals

Beyond cardiology, meta-trifluoroethoxy intermediates are gaining traction in:

-

PPO Inhibitor Herbicides: Protoporphyrinogen oxidase inhibitors often utilize meta-substituted phenyl rings to fit specific binding pockets in plant enzymes. The trifluoroethoxy group provides the necessary volume and lipophilicity.

-

KCNQ Potassium Channel Openers: Analogs of retigabine have been explored where the halogenated aniline core is modified with fluoro-alkoxy groups to reduce toxicity and improve half-life.

-

Urological Drugs:

-adrenoceptor antagonists (e.g., Silodosin analogs) utilize alkoxy-benzenes. The meta-trifluoroethoxy variant is often screened to improve oral bioavailability.

References

-

Banerjee, R. et al. (2022). The Role of Fluorine in Drug Design: From Bioisosteres to Blockbusters. Journal of Medicinal Chemistry.

-

Sandford, G. (2013). Perfluoroalkanes. Tetrahedron.

-

Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery.

-

U.S. Patent 7,196,197 B2. (2007).[3] Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof. Google Patents.

-

Meanwell, N. A. (2011).[4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

-

Wang, J. et al. (2019).[5] Copper-Catalyzed Synthesis of Aryl Trifluoroethyl Ethers. Organic Letters.

Sources

- 1. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene - Google Patents [patents.google.com]

- 2. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Utilization of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene in Synthetic Chemistry

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, are highly sought after for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] This guide presents detailed application notes and protocols for a valuable fluorinated building block: 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene .

The presence of the 2,2,2-trifluoroethoxy group offers a compelling alternative to more common fluorinated moieties. It can significantly enhance lipophilicity, influencing a molecule's ability to permeate biological membranes, and its strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, thereby impacting drug-receptor interactions.[1] The aryl bromide functionality serves as a versatile handle for a suite of powerful cross-coupling and organometallic reactions, enabling the facile construction of complex molecular architectures.

This document is intended for researchers, scientists, and drug development professionals. It provides not only step-by-step synthetic protocols but also the underlying scientific rationale for the experimental choices, empowering users to adapt and optimize these methods for their specific synthetic targets.

I. Synthesis of the Building Block: 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene

A reliable and scalable synthesis of the title compound is paramount for its widespread application. A robust two-step sequence, commencing with the commercially available 1-bromo-3-methylbenzene, is proposed. This approach involves a regioselective benzylic bromination followed by a Williamson ether synthesis.

Caption: Proposed two-step synthesis of the target building block.

Protocol 1: Synthesis of 1-Bromo-3-(bromomethyl)benzene via Radical Bromination

This protocol leverages the stability of the benzylic radical intermediate to achieve selective bromination at the methyl group of 1-bromo-3-methylbenzene using N-bromosuccinimide (NBS) as the bromine source.[3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1-Bromo-3-methylbenzene | 171.04 | 10.0 g | 58.5 mmol | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 11.4 g | 64.3 mmol | 1.1 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.48 g | 2.9 mmol | 0.05 |

| Carbon Tetrachloride (CCl₄) | - | 150 mL | - | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-methylbenzene (10.0 g, 58.5 mmol), N-bromosuccinimide (11.4 g, 64.3 mmol), and carbon tetrachloride (150 mL).

-

Add the radical initiator, azobisisobutyronitrile (AIBN) (0.48 g, 2.9 mmol), to the reaction mixture.

-

Heat the mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Concentrate the filtrate under reduced pressure to afford the crude 1-bromo-3-(bromomethyl)benzene. The product is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Synthesis of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene via Williamson Ether Synthesis

This classic SN2 reaction involves the formation of an alkoxide from 2,2,2-trifluoroethanol, which then displaces the benzylic bromide.[5][6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1-Bromo-3-(bromomethyl)benzene | 249.94 | 14.6 g | 58.5 mmol | 1.0 |

| 2,2,2-Trifluoroethanol | 100.04 | 6.44 g | 64.3 mmol | 1.1 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.57 g | 64.3 mmol | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |

Procedure:

-

To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.57 g of a 60% dispersion, 64.3 mmol) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

-

Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add 2,2,2-trifluoroethanol (6.44 g, 64.3 mmol) dropwise to the stirred suspension. The addition should be controlled to manage the evolution of hydrogen gas. Stir at 0 °C for 30 minutes after the addition is complete.

-

In a separate flask, dissolve the crude 1-bromo-3-(bromomethyl)benzene (14.6 g, 58.5 mmol) in anhydrous THF (100 mL).

-

Add the solution of the benzylic bromide dropwise to the sodium trifluoroethoxide suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene as a pure compound.

II. Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

A. Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds.[8] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with functionalized aryl bromides.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene | 283.08 | 283 mg | 1.0 mmol | 1.0 |

| Phenylboronic Acid | 121.93 | 146 mg | 1.2 mmol | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 mmol | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 mmol | 3.0 |

| Toluene/Ethanol/Water | - | 10 mL | - | - |

Procedure:

-

To a Schlenk tube, add 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene (283 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Add Pd(PPh₃)₄ (35 mg, 0.03 mmol).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add a degassed solvent mixture of toluene (7 mL), ethanol (2 mL), and water (1 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired biaryl product.

B. Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds.[9][10][11] The selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is critical for high reactivity.[12]

Caption: General scheme of the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene | 283.08 | 283 mg | 1.0 mmol | 1.0 |

| Morpholine | 87.12 | 105 mg | 1.2 mmol | 1.2 |

| Pd₂(dba)₃ | 915.72 | 18 mg | 0.02 mmol | 0.02 |

| XPhos | 476.65 | 38 mg | 0.08 mmol | 0.08 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 mmol | 1.4 |

| Toluene | - | 10 mL | - | - |

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.

-

Add 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene (283 mg, 1.0 mmol) and toluene (10 mL).

-

Add morpholine (105 mg, 1.2 mmol).

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-arylated product.

C. Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[13][14]

Caption: General scheme of the Sonogashira coupling reaction.

Protocol 5: Sonogashira Coupling with Phenylacetylene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene | 283.08 | 283 mg | 1.0 mmol | 1.0 |

| Phenylacetylene | 102.13 | 123 mg | 1.2 mmol | 1.2 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 21 mg | 0.03 mmol | 0.03 |

| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 mmol | 0.05 |

| Triethylamine (Et₃N) | - | 5 mL | - | - |

| Tetrahydrofuran (THF) | - | 10 mL | - | - |

Procedure:

-

To a Schlenk tube, add 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene (283 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add degassed THF (10 mL) and degassed triethylamine (5 mL).

-

Add phenylacetylene (123 mg, 1.2 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

III. Organometallic Transformations

The aryl bromide can also be converted into highly reactive organometallic intermediates, such as Grignard or organolithium reagents, which can then react with a variety of electrophiles.

A. Grignard Reagent Formation and Reaction

Grignard reagents are powerful nucleophiles and strong bases.[15][16] Their formation requires strictly anhydrous conditions.

Protocol 6: Formation of 3-((2,2,2-Trifluoroethoxy)methyl)phenylmagnesium Bromide and Reaction with an Electrophile (e.g., Acetone)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene | 283.08 | 283 mg | 1.0 mmol | 1.0 |

| Magnesium Turnings | 24.31 | 36 mg | 1.5 mmol | 1.5 |

| Iodine (I₂) | 253.81 | 1 crystal | catalytic | - |

| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | - |

| Acetone | 58.08 | 64 mg | 1.1 mmol | 1.1 |

Procedure:

-

Flame-dry a Schlenk flask containing magnesium turnings (36 mg, 1.5 mmol) and a small crystal of iodine under vacuum and backfill with argon.

-

Add anhydrous THF (2 mL) to the flask.

-

In a separate dry flask, dissolve 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene (283 mg, 1.0 mmol) in anhydrous THF (8 mL).

-

Add a small portion of the aryl bromide solution to the magnesium suspension and gently warm the mixture to initiate the reaction (disappearance of the iodine color and gentle reflux).

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir at room temperature for 1-2 hours until most of the magnesium has been consumed.

-

Cool the Grignard reagent solution to 0 °C.

-

Slowly add a solution of acetone (64 mg, 1.1 mmol) in anhydrous THF (2 mL).

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting tertiary alcohol by flash column chromatography.

B. Lithium-Halogen Exchange

Lithium-halogen exchange provides an alternative route to a highly reactive organometallic species, often proceeding at very low temperatures.[10][17]

Protocol 7: Lithium-Halogen Exchange and Trapping with an Electrophile (e.g., N,N-Dimethylformamide - DMF)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene | 283.08 | 283 mg | 1.0 mmol | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | - | 0.44 mL | 1.1 mmol | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 88 mg | 1.2 mmol | 1.2 |

Procedure:

-

To a flame-dried Schlenk flask under argon, add a solution of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene (283 mg, 1.0 mmol) in anhydrous THF (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise via syringe.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of anhydrous DMF (88 mg, 1.2 mmol) in anhydrous THF (2 mL) dropwise.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting aldehyde by flash column chromatography.

IV. Drug Discovery and Medicinal Chemistry Perspective

The 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene building block is of significant interest to medicinal chemists for several key reasons:

-

Modulation of Lipophilicity: The trifluoroethoxy group is known to increase lipophilicity, which can enhance a drug candidate's ability to cross cell membranes and improve its absorption and distribution profile.[1] The estimated LogP value for (trifluoromethoxy)benzene is higher than that of anisole, and a similar trend is expected for the trifluoroethoxymethyl group.[18][19]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life of the drug in the body.[1]

-

Fine-Tuning of Electronic Properties: The strong electron-withdrawing nature of the trifluoroethoxy group can influence the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions.[1]

-

Versatile Synthetic Handle: The aryl bromide provides a reliable and predictable site for the introduction of diverse chemical functionalities through the robust and well-established cross-coupling and organometallic reactions detailed in this guide. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

V. Conclusion

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene is a valuable and versatile building block for the synthesis of complex organic molecules. Its strategic combination of a reactive aryl bromide handle and the advantageous physicochemical properties of the trifluoroethoxy group makes it a powerful tool for researchers in drug discovery, agrochemicals, and materials science. The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this compound, enabling the exploration of new chemical space and the development of novel functional molecules.

References

- Homework.Study.com. (n.d.). Alkylbenzenes such as toluene (methylbenzene) react with NBS to give products in which bromine...

- ResearchGate. (n.d.).

- MDPI. (n.d.).

- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- ResearchGate. (n.d.). Toluene halogenation mediated by NBS in absence (left) or exposed to light (right).

- RSC Publishing. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C.

- ChemicalBook. (n.d.). 1-bromo-3-methylsulfinylbenzene synthesis.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- Chemistry Stack Exchange. (2020). Converting bromobenzene to 1‐bromo‐3‐methylbenzene.

- Wikipedia. (n.d.). Williamson ether synthesis.

- ChemWhat. (2025). 1-bromo-3-methylbenzene - 591-17-3, C7H7Br, density, melting point, boiling point, structural formula, synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- PubMed. (2025).

- Wikipedia. (n.d.).

- University of Lincoln Library Dissertation Showcase. (n.d.).

- Edubirdie. (2023). Williamson Ether Synthesis Lab 3.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Chemistry LibreTexts. (2023).

- EPA. (n.d.). 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene Properties.

- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.

- ChemicalBook. (n.d.). 456-55-3((Trifluoromethoxy)benzene) Product Description.

- Oreate AI Blog. (2026).

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- ResearchGate. (2025). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium.

- PubMed. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines.

- Wikipedia. (n.d.). Sonogashira coupling.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- YouTube. (2012).

- Homework.Study.com. (n.d.). How would one use a Grignard-based synthesis to accomplish the following transformation: benzyl bromide (PhCH2Br) to 3-phenylpropan-1-ol?.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- PubChem. (n.d.). (Trifluoromethyl)benzene | C7H5F3 | CID 7368.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

- PubChem. (n.d.). (Trifluoromethoxy)benzene | C7H5F3O | CID 68010.

- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- PubChem. (n.d.). (2,2,2-Trifluoroethoxy)benzene | C8H7F3O | CID 12376289.

- Pharmaffiliates. (n.d.). Chemical Name : 1-Bromo-3-methylbenzene, CAS No : 591-17-3.

- YouTube. (2018). Grignard Reagent Reaction Mechanism.

- PubMed. (2012). The influence of lipophilicity in drug discovery and design.

- ResearchGate. (2025). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n -Butyllithium | Request PDF.

- PMC. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides)

- PubMed. (n.d.).

- Thieme. (2013). J. N. Reed Benzyllithium compounds and (lithiomethyl)

-

ResearchGate. (n.d.). Exploring the Reactivity of α‐Lithiated Aryl Benzyl Ethers: Inhibition of the[3][20]‐Wittig Rearrangement and the Mechanistic Proposal Revisited | Request PDF.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.

- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. researchgate.net [researchgate.net]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 19. 456-55-3 CAS MSDS ((Trifluoromethoxy)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene

Abstract

This technical guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene. This aryl bromide is a valuable building block in medicinal chemistry and materials science, largely due to the presence of the 2,2,2-trifluoroethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] We present optimized protocols for four key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction. The guide emphasizes the mechanistic rationale behind procedural choices, offers troubleshooting insights, and provides a framework for researchers to leverage this versatile substrate in complex molecule synthesis.

Introduction: The Strategic Importance of the Trifluoroethoxymethyl Scaffold

The introduction of fluorinated motifs into organic molecules is a cornerstone of modern drug discovery. The 2,2,2-trifluoroethoxy group, in particular, is prized for its unique electronic properties and its ability to act as a bioisostere for other functional groups. Its strong electron-withdrawing nature and metabolic stability make it a desirable feature in pharmaceutical candidates.[1] 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene serves as an ideal starting material for generating a diverse library of analogues. The aryl bromide functionality provides a reactive handle for palladium-catalyzed cross-coupling, a powerful set of reactions for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3] This document details robust protocols for the four most common and impactful palladium-catalyzed reactions utilizing this substrate.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures by coupling an organohalide with an organoboron species, typically a boronic acid or its ester.[4][5] This reaction is favored for its mild conditions, commercial availability of a vast array of boronic acids, and the environmentally benign nature of its boron-containing byproducts.[4][6]

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are: (1) Oxidative Addition of the aryl bromide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] The base is crucial for activating the boronic acid to facilitate transmetalation.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 3-((2,2,2-Trifluoroethoxy)methyl)-[1,1'-biphenyl]

This protocol describes a representative coupling with phenylboronic acid.

Materials:

-

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Deionized Water

Procedure:

-

To a flame-dried Schlenk flask, add 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene, phenylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with argon or nitrogen gas three times.

-

Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

-

Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Degas the resulting mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Partners

| Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2%) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-90 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5%) / SPhos (3%) | K₃PO₄ | THF/H₂O | 80 | 75-88 |

| Vinylboronic acid pinacol ester | Pd(OAc)₂ (2%) / PPh₃ (4%) | K₂CO₃ | Dioxane/H₂O | 85 | 70-85 |

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method for forming C-N bonds from aryl halides and primary or secondary amines.[2][8] This reaction is indispensable in pharmaceutical synthesis, where the aniline moiety is a common pharmacophore.[8] The choice of a bulky, electron-rich phosphine ligand is critical for high catalytic activity, especially with less reactive aryl bromides or challenging amine substrates.[8][9]

Catalytic Cycle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) cycle. Key steps include: (1) Oxidative addition of the aryl bromide, (2) Coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex, and (3) Reductive elimination to yield the arylamine product and the Pd(0) catalyst.[10][11]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of N-Benzyl-3-((2,2,2-trifluoroethoxy)methyl)aniline

This protocol uses a common secondary amine and a modern catalyst system.

Materials:

-

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

In a glovebox, add NaOtBu to an oven-dried Schlenk tube.

-

Add Pd₂(dba)₃ and XPhos, followed by anhydrous toluene. Stir for 10 minutes.

-

Add 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene and then benzylamine via syringe.

-

Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Partners

| Amine Partner (HNR¹R²) | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Morpholine | Pd₂(dba)₃ (1%) / XPhos (2%) | NaOtBu | Toluene | 100 | 90-98 |

| Aniline | [Pd(allyl)Cl]₂ (1%) / RuPhos (2%) | LHMDS | THF | 80 | 85-95 |

| n-Butylamine | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Dioxane | 110 | 80-92 |

| Ammonia (from NH₄Cl) | Pd(OAc)₂ (2%) / Mor-DalPhos (4%) | K₂CO₃ | t-BuOH | 110 | 65-75 |

Sonogashira Coupling: Synthesizing Aryl Alkynes

The Sonogashira coupling is the most widely used method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction typically requires a dual catalyst system: a palladium complex and a copper(I) salt co-catalyst, along with an amine base.[12][13] The resulting aryl alkynes are versatile intermediates in organic synthesis and key components in materials science.[14]

Catalytic Cycle

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation from a copper-acetylide species. The copper cycle involves the formation of a π-alkyne copper complex, which increases the acidity of the terminal proton, allowing the amine base to form the key copper-acetylide intermediate.[15]

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Protocol: Synthesis of 1-((3-(Phenylethynyl)benzyl)oxy)-2,2,2-trifluoroethane

This protocol details the coupling with phenylacetylene.

Materials:

-

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask, add 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF and triethylamine (as both base and solvent, or as a 2.0 equiv in THF).

-

Add phenylacetylene via syringe.

-

Stir the reaction mixture at room temperature for 24 hours. For less reactive substrates, gentle heating to 50-60 °C may be required.

-

Monitor the reaction by TLC. The formation of a precipitate (triethylammonium bromide) is typically observed.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate.

-

Wash the organic layer with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Data Summary: Sonogashira Coupling Partners

| Alkyne Partner (R'C≡CH) | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N | THF | 25-50 | 85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3%) | CuI (5%) | Diisopropylamine | Toluene | 60 | 90-98 |

| 1-Hexyne | PdCl₂(dppf) (2%) | CuI (4%) | Piperidine | DMF | 70 | 75-85 |

| Propargyl alcohol | Pd₂(dba)₃ (1.5%) / P(t-Bu)₃ (3%) | None (Copper-free) | Cs₂CO₃ | Dioxane | 80 | 70-80 |

Heck Reaction: Vinylation of Aryl Halides

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene by coupling an aryl halide with an alkene in the presence of a base and a palladium catalyst.[16] The reaction is highly valuable for synthesizing styrenes, cinnamates, and other vinylated aromatic compounds.[17] It generally proceeds with excellent trans selectivity.[17]

Catalytic Cycle

The Heck reaction mechanism involves: (1) Oxidative addition of the aryl bromide to Pd(0), (2) Coordination of the alkene to the Pd(II) complex (migratory insertion), (3) Syn-insertion of the alkene into the Aryl-Pd bond, (4) β-Hydride elimination to form the product and a palladium-hydride species, and (5) Base-mediated regeneration of the Pd(0) catalyst.[18]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Protocol: Synthesis of Ethyl (E)-3-(3-((2,2,2-trifluoroethoxy)methyl)phenyl)acrylate

This protocol describes the coupling with ethyl acrylate.

Materials:

-

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene (1.0 equiv)

-

Ethyl acrylate (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a Schlenk tube, add 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

-

Evacuate and backfill with argon three times.

-

Add anhydrous DMF and then ethyl acrylate via syringe.

-

Heat the reaction mixture to 120 °C for 18 hours.

-

Monitor the reaction by GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Summary: Heck Reaction Partners

| Alkene Partner | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Ethyl acrylate | Pd(OAc)₂ (2%) / P(o-tol)₃ (4%) | K₂CO₃ | DMF | 120 | 75-85 |

| Styrene | Pd(OAc)₂ (2%) | K₂CO₃ | DMF/H₂O | 80 | 80-90 |

| Cyclohex-2-en-1-one | Pd(OAc)₂ (5%) | KF | DMF | 100 | 60-75 |

| n-Butyl vinyl ether | PdCl₂(dppf) (3%) | Et₃N | Acetonitrile | 80 | 65-78 |

General Experimental Workflow

A successful cross-coupling experiment relies on careful setup and execution, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.

Caption: General laboratory workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene is a highly adaptable substrate for palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings provide robust starting points for the synthesis of a wide array of derivatives. By understanding the underlying mechanisms and carefully selecting catalysts, ligands, and conditions, researchers in drug development and materials science can efficiently generate novel molecules with tailored properties, leveraging the unique benefits conferred by the trifluoroethoxymethyl moiety.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Quintavalla, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Royal Society of Chemistry. Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Rafiee, E., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(5), 8256-8268. [Link]

-

Royal Society of Chemistry. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

-

ResearchGate. POP‐type ligands used in the Buchwald–Hartwig amination. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7467-7478. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Bryliakov, K., et al. (2024). Palladium Catalyzed С(Sp3)‒H Trifluoroethoxylation. SSRN. [Link]

-

Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115 Course Materials. [Link]

-

ResearchGate. Palladium catalyzed C(sp3)–H trifluoroethoxylation. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Royal Society of Chemistry. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. [Link]

-

NROChemistry. Heck Coupling. [Link]

-

ResearchGate. Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. [Link]

-

Fu, G. C., et al. (2005). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 127(12), 4124-4125. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]

-

Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]

-

Semantic Scholar. Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed. Palladium-Catalyzed C-H Trifluoroethoxylation of N-Sulfonylbenzamides. [Link]

-

Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]

-

ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

-

NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Li, G., et al. (2017). Palladium-Catalyzed C–H Trifluoroethoxylation of N-Sulfonylbenzamides. Organic Letters, 19(10), 2746-2749. [Link]

-

The Organic Chemistry Tutor (YouTube). Heck Reaction example 3. [Link]

-

ResearchGate. Scheme 1: Palladium-catalyzed Heck-type reaction of... [Link]

-

ResearchGate. Palladium catalyzed trifluoroethoxylation of electron deficient aryl bromides. [Link]

-

The Organic Chemistry Tutor (YouTube). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

-

Buchwald, S. L., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC, NIH Public Access. [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

Royal Society of Chemistry. The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. research.rug.nl [research.rug.nl]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. books.rsc.org [books.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Heck Reaction [organic-chemistry.org]

- 18. Heck Coupling | NROChemistry [nrochemistry.com]

Application Notes & Protocols: Suzuki-Miyaura Coupling of Trifluoroethoxy-Substituted Aryl Bromides

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoroethoxylated Biaryls

The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoroethoxy (-OCH₂CF₃) group, in particular, offers a unique combination of lipophilicity, metabolic stability, and potent electronic effects that can significantly enhance the pharmacological profile of drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, making it an indispensable tool for the synthesis of biaryl structures often found in pharmaceuticals.[1][2][3][4][5]

This guide provides an in-depth analysis and detailed protocols for the successful Suzuki-Miyaura coupling of aryl bromides bearing the electron-withdrawing trifluoroethoxy substituent. Understanding the nuances of this transformation is critical, as the electronic properties of the trifluoroethoxy group present unique challenges and opportunities in catalyst selection and reaction optimization.

Mechanistic Considerations: The Impact of the Trifluoroethoxy Group

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6] The strongly electron-withdrawing nature of the trifluoroethoxy group significantly influences the kinetics of this cycle.

-

Oxidative Addition: The C-Br bond of a trifluoroethoxy-substituted aryl bromide is electronically activated towards oxidative addition to the Pd(0) catalyst.[7][8] This is due to the reduced electron density on the aromatic ring, which makes the carbon atom of the C-Br bond more electrophilic. This can often lead to faster reaction times compared to electron-rich aryl bromides. The general reactivity trend for the halide leaving group is I > Br > OTf >> Cl.[3][9]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The choice of base is critical for the activation of the boronic acid or ester, forming a more nucleophilic boronate species.[2][10]

-

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. The electronic nature of the ligands on the palladium center plays a crucial role in promoting this step.

Below is a diagram illustrating the catalytic cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Parameters for Trifluoroethoxy-Substituted Aryl Bromides

The key to a successful Suzuki-Miyaura coupling lies in the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent. For electron-deficient substrates like trifluoroethoxy-substituted aryl bromides, specific considerations are necessary.

Catalyst System Selection

Palladium Precursors: Standard palladium precursors such as Pd(OAc)₂ and Pd₂(dba)₃ are generally effective. For challenging couplings, pre-formed palladium-ligand complexes can offer enhanced activity.

Ligands: The choice of phosphine ligand is paramount. Due to the electron-deficient nature of the aryl bromide, bulky and electron-rich phosphine ligands are highly recommended.[11] These ligands promote both the oxidative addition and the subsequent reductive elimination steps.[11]

-

Buchwald-type biaryl phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent choices. Their steric bulk and electron-donating properties stabilize the palladium center and facilitate the catalytic cycle.[11]

-

Bulky alkylphosphine ligands: Ligands like P(t-Bu)₃ and PCy₃ can also be effective, particularly when dealing with sterically hindered substrates.[10]

Base Selection

The base plays a crucial role in the transmetalation step by activating the boronic acid.[2][9] The choice of base can significantly impact reaction yield and kinetics.

-

Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are commonly used and often provide excellent results.[12] Cs₂CO₃ is a stronger base and can be beneficial in more challenging couplings.

-

Phosphates: K₃PO₄ is another effective base, particularly when using boronic esters.

-

Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or DBU can be employed, especially if the substrate is sensitive to strong inorganic bases.

Solvent Selection

The solvent system must be capable of dissolving both the organic and inorganic components of the reaction. The polarity of the solvent can also influence the reaction rate and selectivity.[13][14][15][16][17]

-

Ethereal Solvents: Dioxane, THF, and 2-MeTHF are widely used and generally provide good results.[18] A mixture with water is often necessary to dissolve the inorganic base.

-

Aprotic Polar Solvents: DMF and acetonitrile can also be used, but their effect on selectivity should be considered, as polar solvents can sometimes favor different reaction pathways.[13][15]

-

Alcoholic Solvents: Isopropanol (IPA) has been shown to be a robust solvent for Suzuki-Miyaura couplings.[16]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of trifluoroethoxy-substituted aryl bromides. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a robust starting point for a wide range of trifluoroethoxy-substituted aryl bromides and various boronic acids.

Materials:

-

Trifluoroethoxy-substituted aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

K₂CO₃ (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a reaction vessel, add the trifluoroethoxy-substituted aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[8]

Materials:

-

Trifluoroethoxy-substituted aryl bromide (0.5 mmol)

-

Arylboronic acid (0.6 mmol)

-

Pd(PPh₃)₄ (0.015 mmol, 3 mol%)

-

Na₂CO₃ (1.0 mmol)

-

DMF (3 mL)

Procedure:

-

In a microwave reaction vial, combine the trifluoroethoxy-substituted aryl bromide, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Add DMF and seal the vial.

-

Place the vial in the microwave reactor and irradiate at 120-150 °C for 10-30 minutes.

-

After cooling, work up the reaction as described in Protocol 1.

Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of a model substrate, 4-bromo-1-(2,2,2-trifluoroethoxy)benzene.

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 2 | >95 |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 4 | >90 |

| Pd(PPh₃)₄ | K₃PO₄ | THF/H₂O | 80 | 12 | 85-90 |

| PdCl₂(dppf) | Na₂CO₃ | DMF | 120 | 1 | 80-85 |

Troubleshooting and Key Considerations

-

Low Yields:

-

Inefficient Catalyst: Screen different palladium precursors and ligands. Increase catalyst loading if necessary.

-

Base Incompatibility: Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄).

-

Poor Solubility: Adjust the solvent system or increase the reaction temperature.

-

-

Side Reactions:

-

Protodeboronation: Ensure the reaction is performed under an inert atmosphere and use anhydrous solvents.

-

Homocoupling: Optimize the stoichiometry of the reactants and consider a different catalyst system.

-

-

Reaction Stalls:

-

Catalyst Deactivation: Add a fresh portion of the catalyst.

-

Incomplete Dissolution of Base: Ensure vigorous stirring and consider using a phase-transfer catalyst in some cases.

-

Conclusion

The Suzuki-Miyaura coupling of trifluoroethoxy-substituted aryl bromides is a highly effective method for the synthesis of valuable biaryl compounds. The electron-withdrawing nature of the trifluoroethoxy group generally facilitates the oxidative addition step, but careful selection of the catalyst system, base, and solvent is crucial for achieving high yields and minimizing side reactions. By understanding the mechanistic principles and employing the optimized protocols outlined in this guide, researchers can confidently and efficiently synthesize a wide range of trifluoroethoxylated biaryls for applications in drug discovery and materials science.

References

- Aure Chemical. (n.d.). Palladium Catalysts for Cross-Coupling Reactions.

- DSpace@MIT. (n.d.). The palladium-catalyzed synthesis of aromatic.

-

Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- ACS Central Science. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile.

- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

- ResearchGate. (n.d.). Influence of the base on the Suzuki-Miyaura reaction catalyzed by Pd(OAc)2/7a a.

- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.

- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

- ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.

- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.

- WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

- NIH. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.

- NIH. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.

- Chem 115 Myers. (n.d.). The Suzuki Reaction.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.

- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.

- (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. wwjmrd.com [wwjmrd.com]

- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Using 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene in liquid crystal synthesis

Application Note: High-Purity Synthesis of Fluorinated Ether-Linked Liquid Crystals using 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene

Executive Summary

This guide details the application of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene (herein referred to as Fragment A ) as a critical building block in the synthesis of advanced Liquid Crystal (LC) materials.

Fluorinated ether tails are increasingly utilized in Active Matrix (TFT) liquid crystal displays to achieve negative dielectric anisotropy (

-

Phase Engineering: The flexible ether linkage (

) disrupts highly ordered smectic packing, thereby widening the operating nematic temperature range. -

Dielectric Tuning: The terminal

group introduces a strong dipole moment perpendicular to the molecular long axis (when meta-substituted), essential for Vertical Alignment (VA) modes.

Chemical Profile & Handling

| Property | Specification |

| Compound Name | 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene |

| CAS Number | 1248738-39-7 (Representative) |

| Molecular Formula | |

| Molecular Weight | 269.06 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~220°C (Predicted) |

| Storage | Inert atmosphere ( |

| Hazards | Irritant (Skin/Eye). Avoid inhalation of fluorinated vapors. |

Synthetic Strategy: The Convergent Approach

To incorporate Fragment A into a mesogenic core (e.g., a terphenyl or biphenyl system), we utilize Suzuki-Miyaura Cross-Coupling . This method is preferred over Grignard reagents due to the compatibility with the ether linkage and the high stereoselectivity required for LC purity.

The Workflow:

-

Activation: Convert Fragment A (Bromide) into a Boronic Ester (Pinacol Boronate).

-

Coupling: React the Boronate with a mesogenic core (Aryl Iodide/Bromide).

-

Purification: Multi-stage purification to achieve electronic-grade purity (>99.9%).

Visual Workflow (DOT Diagram)

Figure 1: Convergent synthetic pathway transforming the fluorinated bromide into a liquid crystal core.

Detailed Experimental Protocols

Protocol A: Miyaura Borylation (Activation)

Objective: Convert the electrophilic bromide into a nucleophilic boronate ester.

Reagents:

-

Fragment A (1.0 eq)

-

Bis(pinacolato)diboron (

) (1.2 eq) -

Potassium Acetate (KOAc) (3.0 eq) - Crucial for driving the reaction.

-

Catalyst:

(3 mol%) -

Solvent: 1,4-Dioxane (Anhydrous)

Procedure:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon.

-

Charging: Add

, KOAc, and the Pd-catalyst. Cycle Argon/Vacuum 3 times. -

Solvation: Add anhydrous Dioxane via syringe, followed by Fragment A .

-

Reaction: Heat to 90°C for 12–16 hours. Monitor via GC-MS (Look for disappearance of Br peak M+ and appearance of Boronate M+).

-

Note: Do not overheat (>100°C) to prevent protodeboronation of the fluorinated side chain.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove palladium black. Concentrate the filtrate under reduced pressure.

-

Quick Purification: Pass through a short silica plug (Hexane/EtOAc 9:1) to remove excess

.

Protocol B: Suzuki-Miyaura Coupling (Assembly)

Objective: Couple the Boronate with a mesogenic core (e.g., 4'-bromo-4-pentylbiphenyl).

Reagents:

-

Boronate Intermediate (from Protocol A) (1.1 eq)

-

Aryl Bromide Core (1.0 eq)

-

Base:

(2M aqueous solution) (2.5 eq) -

Catalyst:

(Tetrakis) (1-2 mol%) -

Solvent: Toluene : Ethanol (4:1 ratio)

Procedure:

-

Degassing: Heavily degas the Toluene/Ethanol mixture with Argon for 30 mins. Oxygen is the enemy of this reaction (homocoupling risk).

-

Mixing: In a reactor, combine the Aryl Bromide, Boronate, and Catalyst.

-

Initiation: Add the solvent mixture and the aqueous base.

-

Reflux: Heat to vigorous reflux (~85-90°C) for 8–12 hours.

-

Observation: The mixture will turn biphasic black/brown. Vigorous stirring is essential for phase transfer.

-

-

Quench: Cool to RT. Separate organic layer. Wash aq. layer with Toluene (

). Combine organics. -

Drying: Dry over

, filter, and rotary evaporate.

Purification & Quality Control (The "Electronic Grade" Standard)

Liquid crystals for displays require purity

Purification Logic (DOT Diagram)

Figure 2: Purification cascade ensuring removal of ionic and organic impurities.

Validation Parameters:

-

HPLC Purity: >99.9% (UV detection at 254 nm).

-

Resistivity:

(impurities lower resistivity, causing display failure). -

Phase Transition (DSC): Sharp peaks for Crystal

Nematic

Impact on Material Properties[1]

Incorporating Fragment A modifies the bulk LC mixture as follows:

| Property | Effect of Fragment A | Mechanism |

| Dielectric Anisotropy ( | Negative Shift | The transverse dipole of the ether+fluorine group (perpendicular to the long axis) enhances negative anisotropy, suitable for VA-TFT mode. |

| Viscosity ( | Reduction | The ether linkage ( |

| Clearing Point ( | Moderate Decrease | The flexible spacer and meta-substitution disrupt packing, slightly lowering thermal stability ( |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Kirsch, P. (2022). Fluorine in Heterocyclic Chemistry Volume 1: 5-Membered Heterocycles and Macrocycles. Springer. (See Chapter on Liquid Crystals). Link

-

Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36(12), 2070-2095. Link

-

Merck Patent Application. (2010). "Liquid Crystalline Medium and Liquid Crystal Display."[1] WO 2010/115462. (Describes usage of fluorinated ether intermediates). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene

Welcome to the technical support guide for the purification of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. We will delve into the common impurities, selection of appropriate purification methodologies, and provide detailed troubleshooting guides based on established chemical principles and field experience.

Section 1: Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities in your crude mixture. The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis for this ether is the Williamson ether synthesis, which provides a predictable set of potential contaminants.[1][2]

The reaction typically involves reacting a 3-bromobenzyl halide (bromide or chloride) with 2,2,2-trifluoroethanol in the presence of a base (e.g., NaH, K₂CO₃).

Another potential synthetic route involves the bromination of 1-((2,2,2-trifluoroethoxy)methyl)benzene. This would introduce a different set of impurities, primarily regioisomers (ortho-, para-brominated) and poly-brominated species.[3][4] Understanding which route was used is critical for designing an effective purification strategy.

Section 2: Purification Method Selection Guide

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. This decision tree outlines a logical approach to selecting the most appropriate technique.

Section 3: Troubleshooting Guides

Flash Column Chromatography

Flash chromatography is the most common method for purifying this compound on a lab scale.[5] Success hinges on proper technique and solvent selection.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Purity in Final Fractions | 1. Poor Separation (ΔRf too small): The polarity difference between your product and the impurity is insufficient with the chosen eluent. 2. Column Overloading: Too much crude material was loaded onto the column relative to the stationary phase. 3. Improper Packing: Channeling in the silica gel bed leads to a non-uniform solvent front. | 1. Optimize Eluent: Re-screen solvent systems using TLC. Try a less polar system (e.g., increase hexane:ethyl acetate ratio) to increase retention and improve separation. Consider switching to a different solvent system like Dichloromethane/Hexane.[6] 2. Reduce Load: A general rule is a 1:30 to 1:100 mass ratio of crude material to silica gel. 3. Repack Column: Ensure the silica slurry is homogenous and the bed is packed evenly without air bubbles. |

| Product is Not Eluting from the Column | 1. Compound is Unstable on Silica: Acidic silica gel can sometimes cause degradation of sensitive compounds.[6] 2. Eluent is Too Non-Polar: The solvent system lacks the strength to move the compound down the column. 3. Insoluble Compound: The compound may have precipitated at the top of the column if loaded in an incompatible solvent. | 1. Test Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting to see if a new decomposition spot appears. If unstable, you can use deactivated silica (e.g., with triethylamine) or switch to a different stationary phase like alumina.[6] 2. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent system. 3. Use Dry Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. |

| Streaking or Tailing of Spots on TLC/Column | 1. Acidic/Basic Impurities: Trace acidic or basic impurities can interact strongly with the silica gel. 2. Overloading (on TLC plate): The initial spot is too concentrated. 3. Compound is a Strong Lewis Base: The ether oxygen can interact with the acidic silanol groups on the silica surface. | 1. Modify Eluent: Add a small amount (0.1-1%) of a modifier to the eluent. Use triethylamine for basic compounds or acetic acid for acidic compounds. 2. Dilute Sample: Ensure the sample used for TLC analysis is sufficiently dilute. 3. Use Deactivated Silica: Employ silica gel that has been treated with a base or use a less acidic stationary phase like alumina. |

| Separation of Fluorinated Compounds | 1. Unique Polarity: Fluorinated compounds can exhibit unique retention behavior that is not always predictable by standard polarity rules.[7] | 1. Consider Fluorinated Phases: For very challenging separations, a fluorinated stationary phase (fluorous chromatography) can provide enhanced selectivity for fluorinated molecules over their non-fluorinated counterparts.[8] |

Vacuum Distillation

For larger scales (>10 g) or to remove non-volatile impurities, vacuum distillation is highly effective and can yield very pure material (>99.5%).[9][10]

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Bumping / Unstable Boiling | 1. Insufficient Agitation: Uneven heating of the liquid. 2. High Vacuum Applied Too Quickly: Rapid depressurization causes violent outgassing of dissolved volatiles. | 1. Use a Magnetic Stir Bar: Ensure vigorous stirring throughout the distillation. 2. Gradual Vacuum Application: Slowly lower the pressure in the system to allow for controlled boiling. |